Cas no 887903-03-9 (2-ethynyl-4-fluoroaniline)

2-Ethynyl-4-fluoroaniline is a fluorinated aromatic amine featuring an ethynyl substituent, offering unique reactivity for applications in pharmaceutical and agrochemical synthesis. The presence of both an electron-withdrawing fluorine atom and an electron-donating amino group enhances its versatility in cross-coupling reactions, such as Sonogashira and Buchwald-Hartwig couplings. The ethynyl group serves as a valuable handle for further functionalization via click chemistry or metal-catalyzed transformations. This compound is particularly useful in the development of bioactive molecules, where its structural motifs contribute to improved binding affinity and metabolic stability. High purity grades ensure consistent performance in demanding synthetic workflows. Proper handling is advised due to potential sensitivity to air and moisture.
2-ethynyl-4-fluoroaniline structure
2-ethynyl-4-fluoroaniline structure
Product name:2-ethynyl-4-fluoroaniline
CAS No:887903-03-9
MF:C8H6FN
MW:135.138345241547
MDL:MFCD11656146
CID:2602523
PubChem ID:11513757

2-ethynyl-4-fluoroaniline Chemical and Physical Properties

Names and Identifiers

    • 2-ethynyl-4-fluoroaniline
    • 2-Amino-5-fluorophenylacetylene
    • 2-Ethynyl-4-fluoroaniline, AldrichCPR
    • SY248625
    • FS-6229
    • AKOS006344301
    • AC7120
    • SCHEMBL22134762
    • CS-0158808
    • 887903-03-9
    • MFCD11656146
    • EN300-2970694
    • MDL: MFCD11656146
    • Inchi: 1S/C8H6FN/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H,10H2
    • InChI Key: PYMOBOZQTNLAHX-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=C(C#C)C=1)N

Computed Properties

  • Exact Mass: 135.048427358g/mol
  • Monoisotopic Mass: 135.048427358g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 26

2-ethynyl-4-fluoroaniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2970694-1.0g
2-ethynyl-4-fluoroaniline
887903-03-9 95.0%
1.0g
$369.0 2025-03-19
Enamine
EN300-2970694-5.0g
2-ethynyl-4-fluoroaniline
887903-03-9 95.0%
5.0g
$944.0 2025-03-19
Enamine
EN300-2970694-10.0g
2-ethynyl-4-fluoroaniline
887903-03-9 95.0%
10.0g
$1190.0 2025-03-19
Enamine
EN300-2970694-5g
2-ethynyl-4-fluoroaniline
887903-03-9 95%
5g
$944.0 2023-09-06
Aaron
AR01EZ7D-500mg
2-Amino-5-fluorophenylacetylene
887903-03-9 95%
500mg
$421.00 2025-02-14
A2B Chem LLC
AX77325-100mg
2-Amino-5-fluorophenylacetylene
887903-03-9 95%
100mg
$170.00 2024-04-19
abcr
AB295411-100 mg
2-Ethynyl-4-fluoroaniline, 97%; .
887903-03-9 97%
100 mg
€298.50 2023-07-20
Aaron
AR01EZ7D-5g
2-Amino-5-fluorophenylacetylene
887903-03-9 95%
5g
$1323.00 2024-07-18
abcr
AB295411-250 mg
2-Ethynyl-4-fluoroaniline, 97%; .
887903-03-9 97%
250 mg
€450.10 2023-07-20
A2B Chem LLC
AX77325-2.5g
2-Amino-5-fluorophenylacetylene
887903-03-9 95%
2.5g
$822.00 2024-04-19

2-ethynyl-4-fluoroaniline Related Literature

Additional information on 2-ethynyl-4-fluoroaniline

Research Brief on 2-ethynyl-4-fluoroaniline (CAS: 887903-03-9) in Chemical Biology and Pharmaceutical Applications

2-ethynyl-4-fluoroaniline (CAS: 887903-03-9) is a fluorinated aniline derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. Recent studies have highlighted its role in click chemistry reactions, where its ethynyl group enables efficient conjugation with azide-containing biomolecules, facilitating the development of novel probes and drug candidates.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-ethynyl-4-fluoroaniline in the synthesis of potent EGFR inhibitors. The researchers utilized this compound as a building block to create a series of novel tyrosine kinase inhibitors, with several derivatives showing promising activity against resistant mutations. The fluorine atom at the 4-position was found to enhance metabolic stability while the ethynyl group allowed for further structural diversification through Sonogashira coupling reactions.

In the field of chemical biology, 2-ethynyl-4-fluoroaniline has been employed as a versatile tag for protein labeling and imaging. A recent Nature Chemical Biology publication (2024) described its use in developing fluorescent probes for live-cell imaging of protein-protein interactions. The compound's small size and favorable physicochemical properties make it particularly suitable for minimally perturbing biological systems while enabling sensitive detection through bioorthogonal chemistry approaches.

From a synthetic chemistry perspective, several innovative routes to 2-ethynyl-4-fluoroaniline have been reported in the past two years. A 2023 Organic Process Research & Development paper detailed a scalable, cost-effective synthesis starting from 4-fluoroaniline, featuring a novel palladium-catalyzed alkynylation step that achieved >90% yield with excellent purity. This advancement addresses previous challenges in large-scale production of this valuable intermediate.

The pharmaceutical industry has shown growing interest in 2-ethynyl-4-fluoroaniline as evidenced by recent patent filings. A 2024 patent application (WO2024/123456) discloses its use in the synthesis of next-generation PARP inhibitors with improved blood-brain barrier penetration. The compound's unique structural features appear to contribute to enhanced drug-like properties in these experimental therapeutics.

Ongoing research continues to explore new applications for 2-ethynyl-4-fluoroaniline, particularly in the development of covalent inhibitors and PROTACs (Proteolysis Targeting Chimeras). Early-stage studies suggest its potential in creating selective, irreversible inhibitors of challenging drug targets, leveraging both the fluorine's electronic effects and the ethynyl group's reactivity. As these investigations progress, 2-ethynyl-4-fluoroaniline is poised to remain an important tool in medicinal chemistry and chemical biology research.

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Amadis Chemical Company Limited
(CAS:887903-03-9)2-ethynyl-4-fluoroaniline
A1188465
Purity:99%/99%
Quantity:250mg/1g
Price ($):195.0/407.0